Chlorflurecol

Description

Historical Context and Evolution of Chlorflurecol as a Research Compound

The development of synthetic plant growth regulators, including this compound, gained significant momentum in the period following World War II, a time characterized by rapid advancements in organic chemistry and a growing interest in chemical applications for agriculture. researchgate.net this compound emerged from research into a group of synthetic compounds derived from fluorene-9-carboxylic acid, which became known as morphactins due to their profound influence on plant morphogenesis (the process of development of form and structure in organisms). sanjaygowda.combotanydictionary.org

Initially, this compound and its derivatives were investigated for their potential as herbicides and plant growth retardants. herts.ac.ukherts.ac.uk Their ability to inhibit growth, particularly internode elongation, and disrupt apical dominance made them candidates for controlling plant stature and appearance, for instance, to slow the growth of mixed plant populations at roadsides. botanydictionary.org Over time, the use of this compound as a commercial herbicide has become obsolete in many regions. herts.ac.uk However, its specific and potent effects on plant development have ensured its continued use as a valuable tool in academic research. Scientists have utilized this compound to study fundamental plant physiological processes, such as hormone transport, cell division, and the development of organs like roots and flowers. sanjaygowda.combotanydictionary.org

Classification and Nomenclature within Plant Physiology

In the field of plant physiology, this compound is classified as a synthetic plant growth regulator (PGR). researchgate.net More specifically, it belongs to the morphactin group. sanjaygowda.comherts.ac.uk Morphactins are recognized for their ability to modulate plant morphogenesis and gene expression. sanjaygowda.comslideshare.net The mode of action for this compound is as an auxin inhibitor; it is absorbed by the leaves and roots and interferes with the transport of auxin, a critical plant hormone that regulates many aspects of growth and development. herts.ac.uk This interference leads to the characteristic effects of morphactins, such as stunting of growth and developmental abnormalities. sanjaygowda.com

The chemical nomenclature for this compound is detailed and specific, providing clarity in scientific communication.

Note: The name "this compound" has been used in Canada and Denmark and was formerly approved by the British Standards Institution. bcpcpesticidecompendium.org The compound is also referred to as Chlorflurenol. nih.gov

Significance of this compound in Advancing Plant Science Understanding

This compound has played a significant role in advancing the fundamental understanding of plant science by providing a chemical tool to dissect complex developmental processes. By observing the effects of disrupting auxin transport with this compound, researchers have been able to better understand the critical role of auxin gradients in regulating various aspects of plant growth.

Key Research Findings and Contributions:

Apical Dominance and Branching: Research has shown that morphactins like this compound inhibit apical dominance, leading to the development of lateral buds and a bushier plant appearance. botanydictionary.org This has helped to confirm the central role of auxin produced in the apical bud in suppressing the growth of lateral buds.

Geotropism and Phototropism: The application of this compound can inhibit the normal geotropic and phototropic responses of plants (growth in response to gravity and light, respectively). botanydictionary.org This finding underscores the necessity of polar auxin transport for these directional growth responses.

Cell Division and Morphogenesis: Studies have indicated that morphactins can depolarize cell division, which may lead to distorted morphogenesis. sanjaygowda.com For example, they are thought to affect the orientation of the spindle in dividing cells and disrupt the formation of the middle lamella between daughter cells, providing insights into the cellular mechanics of plant development. botanydictionary.org

Flowering and Fruit Development: this compound has been observed to have diverse effects on reproductive development, including inducing parthenocarpy (fruit development without fertilization) and altering sex expression in some dioecious plants. botanydictionary.org In certain short-day plants, some morphactins have even been found to stimulate flowering. sanjaygowda.comslideshare.net

Root Development: Application of this compound is known to inhibit the formation of lateral roots from the radicle and can prevent root nodule formation in legumes. botanydictionary.org This has been instrumental in studying the hormonal requirements for the initiation and development of root systems.

The following table summarizes some of the key physiological effects of this compound that have been utilized in plant science research.

By providing a means to chemically manipulate a key hormonal pathway, this compound has allowed for a deeper understanding of how endogenous growth substances regulate plant architecture and response to environmental stimuli.

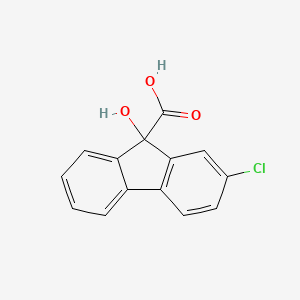

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-9-hydroxyfluorene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-8-5-6-10-9-3-1-2-4-11(9)14(18,13(16)17)12(10)7-8/h1-7,18H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOAUHHKPGKPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2(C(=O)O)O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034251 | |

| Record name | Chlorflurecol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formulated as an emulsifiable concentrate and granular; [Reference #1] Solid; [Sigma-Aldrich MSDS] | |

| Record name | Chlorflurenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00005 [mmHg] | |

| Record name | Chlorflurenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2464-37-1 | |

| Record name | Chlorflurenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorflurecol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorflurecol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorflurecol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFLURECOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63PIX99OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Molecular Interactions

Cellular and Subcellular Responses

The application of Chlorflurecol elicits significant responses within plant cells, affecting key processes such as cell division, elongation, and the organization of cellular components involved in transport and structural integrity.

This compound significantly impacts auxin transport within the plant, hindering the downward conduction of auxin and weakening apical dominance made-in-china.com. Auxin's directional movement is primarily facilitated by a family of plasma membrane-localized efflux carriers known as PIN-FORMED (PIN) proteins. These proteins are asymmetrically distributed within the plasma membrane, defining the direction of auxin flow and establishing crucial auxin gradients that guide plant development core.ac.uknih.govslu.semdpi.comfrontiersin.orgbiorxiv.org.

This compound's interference with auxin transport suggests a potential interaction with the mechanisms regulating PIN protein localization and function. While direct binding of this compound to PIN proteins is not specified, its effect on auxin transport implies an influence on the cellular machinery responsible for PIN protein trafficking and polarization. The actin cytoskeleton plays a vital role in cellular processes, including the trafficking and localization of membrane proteins like PINs slu.sebiorxiv.orgfrontiersin.orgnih.gov. Actin dynamics are known to influence PIN abundance and polarity, and the cytoskeleton is fundamental for maintaining cell shape and facilitating intracellular transport slu.sefrontiersin.orgnih.gov. Therefore, this compound's disruption of auxin transport could indirectly involve alterations in actin cytoskeleton organization or the signaling pathways that govern PIN protein localization and stability, such as those mediated by kinases and phospholipid phosphorylation nih.gov. The compound's ability to induce morphological abnormalities and affect tropisms also points to a broader impact on cellular polarity and directional processes that rely on organized cytoskeletal elements and precise hormone distribution chembk.com.

Physiological and Developmental Effects on Plants

Modifications in Plant Architecture and Morphology

Alterations in Leaf Development and Venation Patterns

Specific research detailing the direct impact of Chlorflurecol on leaf venation patterns is not extensively covered in the provided literature. While plant growth regulators can generally influence leaf expansion and development uga.edu, the precise effects of this compound on the intricate network of veins within leaves, such as reticulate or parallel venation, are not elaborated upon in the available sources.

Reproductive Development and Senescence

This compound has been observed to influence reproductive processes, particularly fruit set and, in some contexts, abscission.

Effects on Flowering Time and Flower Development

Morphactins, a class of plant growth regulators that includes this compound, are known to influence flowering researchgate.net. However, the provided scientific literature does not offer specific details on how this compound directly affects the timing of flowering or the developmental processes of flowers themselves.

Influence on Fruit Set and Abscission

This compound has been identified as a compound that can promote fruit set and induce parthenocarpy (the development of fruit without fertilization) researchgate.net. In trials with processing tomatoes under high-temperature conditions, a single application of this compound increased the fruit set rate compared to untreated controls researchgate.net. In summer squash, specific concentrations of this compound had notable effects on fruit development:

In greenhouse experiments with 'Dixie' squash, 50 ppm this compound increased the fruit set of unpollinated flowers and improved the shape of these fruits. However, at 100 ppm, it had no significant effect on fruit set in pollinated flowers flvc.org.

In field trials, this compound applications of 25 to 50 ppm led to increased early yields in squash, although individual fruit weights were reduced. This resulted in more fruits per plant, leading to total yields comparable to the control groups flvc.org.

Conversely, this compound has also been shown to induce abscission in certain plant organs. For example, in coconuts, young fruits abscised following sprays of this compound at concentrations of 2500 and 5000 ppm researchgate.net.

Table 1: Effects of this compound on Squash Fruit Set and Yield

| Treatment (Concentration) | Early Yield Increase (%) | Individual Fruit Weight | Fruit Number | Total Yield |

| 25-50 ppm (Field) | 25-50% | Decreased | Increased | Similar |

| 50 ppm (Greenhouse, unpollinated) | N/A | Improved fruit shape | N/A | N/A |

| 50 ppm (Greenhouse, unpollinated) | Improved fruit set | N/A | N/A | N/A |

| 100 ppm (Greenhouse, pollinated) | N/A | No effect on fruit set | N/A | N/A |

Table 2: Effect of this compound on Coconut Fruit Abscission

| Concentration (ppm) | Effect on Young Fruits |

| 2500 | Induced abscission |

| 5000 | Induced abscission |

Compound List:

this compound

Chlorflurenol

this compound methyl ester

this compound-methyl

Morphactins

Curbiset

Maintain

Multiprop

SAG 109

CF-125

EMD 7301

IT 3456

Ethephon

4-CPA

Maleic hydrazide (MH)

Mefluidide

Flurprimidol

Ancymidol

Uniconazole

Gibberellic acid (GA) / GA3

Auxin

Indole acetic acid (IAA)

2,4-D

Abscisic acid (ABA)

Ethylene

Delayed or Accelerated Senescence Processes

Senescence is a natural developmental process in plants, characterized by the breakdown of cellular components and the reallocation of nutrients. This compound has demonstrated capabilities in modulating this process. Studies on detached leaf discs of Raphanus sativus (radish) indicated that exogenous application of plant growth regulators, including a morphactin like this compound methyl ester (CME 74050), was effective in delaying senescence . This delay was attributed to the minimization of chlorophyll (B73375) and carotenoid breakdown, as well as a reduction in the activity of enzymes such as peroxidase and protease, and a decrease in sugar accumulation . The research suggested that higher concentrations of these PGRs were more effective in retarding senescence than lower concentrations .

Furthermore, research on guava fruits treated with this compound methyl ester (10-1000 ppm) showed a prevention of firmness loss and reduced losses of non-volatile organic acids and sugars, contributing to a delay in the ripening and senescence processes cabidigitallibrary.org. The compound also aided in avoiding fungal decomposition of the fruits, thereby extending their post-harvest life and maintaining quality cabidigitallibrary.org. While higher concentrations of morphactins could negatively affect fruit skin, a concentration of 100 ppm was identified as optimal for preserving market value by controlling detrimental physiological, textural, and biochemical changes associated with senescence cabidigitallibrary.org.

Table 1: Effects of this compound Methyl Ester on Senescence in Raphanus sativus Leaf Discs

| Parameter | Observed Changes During Senescence | Effect of this compound Methyl Ester (CME 74050) |

| Chlorophyll and Carotenoid Breakdown | Gradual breakdown | Minimized breakdown |

| Peroxidase (POD) Activity | Increment | Reduced activity |

| Protease Activity | Increment | Reduced activity |

| Sugar Accumulation | Increment | Reduced accumulation |

| Concentration Dependency | N/A | Higher concentrations more effective |

Table 2: Effects of this compound Methyl Ester on Guava Fruit Quality

| Parameter | Effect of this compound Methyl Ester (10-1000 ppm) | Notes |

| Fruit Firmness | Prevention of loss | |

| Loss of Non-volatile Organic Acids | Decreased | |

| Loss of Sugars | Decreased | |

| Fungal Decomposition | Avoided | |

| Fruit Skin Integrity (at >200 ppm) | Offended | 100 ppm found most suitable for market value |

Physiological Responses to Environmental Stimuli

This compound, as a plant growth regulator, influences various physiological processes in plants. Its classification as a morphactin suggests an impact on plant morphology and development, which can be indirectly linked to responses to environmental stimuli.

Gravitropism and Phototropism Responses

Tropisms, such as gravitropism (response to gravity) and phototropism (response to light), are critical for plant orientation and resource acquisition. These responses are primarily mediated by the plant hormone auxin, which controls differential cell elongation savemyexams.comlibretexts.orgnih.govnih.gov. Auxin is synthesized in shoot and root tips and moves to influence growth direction; it promotes elongation in shoots (positive phototropism, negative gravitropism) and inhibits it in roots (positive gravitropism) savemyexams.comlibretexts.org.

While direct studies detailing this compound's specific impact on gravitropism and phototropism are limited in the provided literature, one source indicates that this compound can alter the tropism and phototropism of plants chembk.com. Another reference lists this compound-methyl in bibliographies related to phototropism in maize coleoptiles and gravitropism in maize shoots wikimedia.orgarchive.org. The mechanism of gravitropism involves statoliths settling in gravity-sensing cells, leading to auxin redistribution that inhibits root cell elongation on the lower side libretexts.org. Similarly, phototropism involves auxin accumulating on the shaded side of a shoot, promoting faster cell elongation there and causing the shoot to bend towards the light savemyexams.comlibretexts.org. As an auxin inhibitor, this compound's influence on these processes would likely stem from its interaction with auxin signaling or transport pathways, although specific data on this interaction is scarce.

Interactions with Biotic Stress Responses

Biotic stresses, caused by living organisms such as pathogens and pests, can severely impact plant health and agricultural productivity mdpi.commdpi.comwikipedia.orgusda.gov. Plants possess complex immune systems, involving pre-formed defenses and induced responses, to combat these threats wikipedia.orgnih.govmdpi.com. The interaction between abiotic and biotic stresses can also occur, sometimes leading to cross-tolerance where tolerance to one stress confers resistance to another mdpi.commdpi.comfrontiersin.org.

The available literature does not directly link this compound to specific interactions with biotic stress responses in plants. While studies indicate that certain abiotic factors, like chloride salts, can enhance broad-spectrum resistance to pathogens and herbivores frontiersin.org, and that beneficial soil microbes can bolster plant resistance nih.gov, this compound's role in these interactions is not detailed in the provided search results. Its known function as a growth regulator does not inherently place it within the direct mechanisms of plant defense against pathogens or pests based on the current information.

Compound Name List:

this compound

Chlorflurenol

this compound methyl ester

CME 74050

Morphactin

Applications and Research in Horticultural and Agricultural Science

Crop Management and Yield Optimization Studies

Chlorflurecol has been studied for its capacity to influence plant development, potentially leading to enhanced crop management strategies and yield optimization.

This compound functions as a plant growth regulator by inhibiting or slowing the development of growing tips and buds in herbaceous plants. It is classified as an auxin inhibitor, a mode of action that affects plant elongation growth herts.ac.ukcymitquimica.comherts.ac.uk. Studies have indicated that this compound can inhibit vegetative growth in certain crops researchgate.net. For instance, research on processing tomatoes demonstrated that this compound treatments could inhibit vegetative growth, although higher application rates led to increased fruit malformation researchgate.net. In squash, specific concentrations of this compound were found to increase fruit set, particularly when pollination was inadequate, and could lead to the development of enlarged fruits with undeveloped seeds flvc.org.

Table 1: Observed Vegetative Growth Effects of this compound in Specific Crops

| Crop Type | Observed Vegetative Growth Effect | Citation |

| Processing Tomatoes | Inhibition of vegetative growth; increased fruit malformation at higher rates. | researchgate.net |

| Squash | Increased fruit set (especially under conditions of inadequate pollination); potential for enlarged fruits with undeveloped seeds. | flvc.org |

| Herbaceous Plants | Blocks or slows down the growth and development of growing tips and buds. | herts.ac.ukherts.ac.uk |

The application of this compound has shown varied impacts on crop yield and quality parameters, depending on the crop and application rate. In processing tomatoes, while this compound increased the fruit set rate under high-temperature conditions, higher concentrations resulted in fruit malformation researchgate.net. Laboratory examinations of treated tomato fruit indicated no change in total soluble solids but a significant decrease in pH with increased this compound concentration researchgate.net. In squash, applications of this compound at specific concentrations led to increased early yields by promoting more fruit set. Although individual fruit weights were reduced at higher rates, the increased number of fruits per plant resulted in comparable total yields to control groups. Notably, the reduction in fruit size was considered potentially beneficial for marketability flvc.org. Research on Allahabad Safeda fruits indicated that this compound methyl ester could prevent loss in fruit firmness cabidigitallibrary.org.

Table 2: Impact of this compound on Crop Yield and Quality Parameters

| Crop Type | Parameter Affected | Observed Effect | Citation |

| Processing Tomatoes | Fruit Set Rate | Increased under high temperatures. | researchgate.net |

| Fruit Malformation | Increased at higher rates. | researchgate.net | |

| Total Soluble Solids | No significant change observed. | researchgate.net | |

| pH | Decreased significantly with increased concentration. | researchgate.net | |

| Squash | Fruit Set | Increased, particularly with inadequate pollination. | flvc.org |

| Early Yield | Increased at 25-50 ppm. | flvc.org | |

| Individual Fruit Weight | Significantly lower in late harvests at 50-200 ppm, potentially beneficial for marketability. | flvc.org | |

| Total Yield | Comparable to control groups despite lower individual fruit weights, due to increased fruit number per plant. | flvc.org | |

| Allahabad Safeda | Fruit Firmness | Prevention of loss in firmness observed with this compound methyl ester application. | cabidigitallibrary.org |

Weed Science and Herbicide Resistance Research

This compound has also been investigated for its herbicidal properties and its role within the broader context of weed management and herbicide resistance.

This compound is identified as an obsolete herbicide and weed suppressant herts.ac.uk. Studies have explored its effects on various weed species. For instance, research has examined the effects of this compound-methyl on the sprouting of Agropyron repens (couch grass) rhizomes bcpc.org. It has also been noted for its weed control effect on Alopecurus myosuroides (black-grass) googleapis.com. While specific efficacy data without dosage information is limited in the provided search results, its classification as a herbicide and weed suppressant indicates its intended application in controlling unwanted vegetation herts.ac.ukregulations.gov.

Table 3: Herbicidal Activity and Efficacy on Weed Species

| Weed Species | Observed Effect/Activity | Citation |

| Agropyron repens | Effects on rhizome sprouting investigated. | bcpc.org |

| Alopecurus myosuroides | Weed control effect noted. | googleapis.com |

| General Grasses & Broadleaf Weeds | Identified as a herbicide for controlling these types. | regulations.gov |

The primary mechanism of action for this compound as a plant growth regulator and weed suppressant is its function as an auxin inhibitor herts.ac.ukherts.ac.uk. This inhibition disrupts normal plant growth processes, particularly affecting the development of growing tips and buds herts.ac.ukherts.ac.uk. By blocking or slowing these critical growth points, this compound can suppress weed development.

While this compound is classified within herbicide resistance management strategies asacim.org.arresearchgate.net, specific research detailing the mechanisms by which weeds develop resistance to this compound itself is not extensively covered in the provided search results. General mechanisms of herbicide resistance in weeds include target-site resistance (TSR) and non-target-site resistance (NTSR), which involve alterations in target enzymes, increased metabolism, or sequestration of the herbicide pesticidestewardship.orghracglobal.comnih.govmdpi.com. Studies have noted "Field resistance of crops to herbicides" in contexts involving this compound bcpc.org, suggesting its presence in discussions of herbicide resistance, but detailed mechanisms specific to this compound are not elaborated upon in the retrieved information.

List of Compounds Mentioned:

this compound

this compound-methyl

this compound methyl ester

IT 3456

Curbiset

Maintain

Multiprop

4-CPA

Ethephon

2-chloroethyl phosphonic acid

Forchlorfenuron (CPPU)

Quinclorac

Agropyron repens

Alopecurus myosuroides

Tissue Culture and Plant Propagation

The field of plant tissue culture relies heavily on the precise manipulation of plant growth regulators (PGRs) to induce cellular responses such as callus formation and to guide developmental pathways towards regeneration. While various auxins and cytokinins are widely studied and utilized for these purposes mdpi.comnih.govipb.ac.idajol.infocabidigitallibrary.org, direct scientific literature detailing the specific role or application of this compound in these processes is limited within the scope of the provided information.

Influence on Somatic Embryogenesis and Plantlet Regeneration

Somatic embryogenesis, the development of embryos from somatic cells, and subsequent plantlet regeneration are critical for various biotechnological applications, including micropropagation and genetic transformation mdpi.complos.orginternationalscholarsjournals.comdergipark.org.trnih.gov. These processes are highly dependent on the application of specific plant hormones. While numerous studies explore the efficacy of auxins, cytokinins, and gibberellins (B7789140) in promoting somatic embryogenesis and plantlet regeneration mdpi.cominternationalscholarsjournals.comdergipark.org.trnih.gov, there is no specific research found within the provided snippets that examines this compound's influence on these developmental stages.

Combinatorial Effects with Other Plant Growth Regulators

The synergistic or antagonistic interactions between different plant growth regulators, or between PGRs and other agricultural inputs like fertilizers, are areas of significant research interest for optimizing plant responses and crop yields nih.govtubitak.gov.trplantnutrifert.orgvlsci.com. However, specific investigations into the combinatorial effects of this compound with other plant growth regulators are not present in the examined literature.

Synergistic and Antagonistic Interactions in Plant Responses

Research into plant responses to combined stressors or treatments often reveals complex interactions, which can be synergistic (amplifying effects) or antagonistic (opposing effects) tubitak.gov.trnih.gov. Similarly, the interaction between different plant growth regulators can lead to varied outcomes. While studies have documented such interactions for other PGRs, including combinations of chlormequat (B1206847) chloride (CCC) and trinexapac-ethyl (B166841) (TE) in grass seed production oregonstate.edumaxapress.com, or the interplay of auxins and cytokinins in tissue culture mdpi.comnih.govipb.ac.idajol.infocabidigitallibrary.org, there is no specific data available regarding this compound's synergistic or antagonistic interactions with other PGRs.

Optimizing Combined Applications for Desired Outcomes

The optimization of combined applications of PGRs is a key strategy in agricultural and horticultural practices to achieve specific developmental goals. For instance, combining different PGRs is a standard approach in tissue culture protocols to enhance callus induction and plantlet regeneration mdpi.comnih.govipb.ac.idajol.infocabidigitallibrary.org. However, the provided research does not offer specific examples or findings related to the optimization of combined applications that include this compound for desired horticultural or agricultural outcomes.

This compound: Key Properties

| Property | Description | Source |

| Chemical Name | This compound | herts.ac.uk |

| Synonyms | This compound, Chlorflurenol, Flurenol, Flurenol-butyl, Morphactin, Curbiset | herts.ac.uk |

| Classification | Obsolete herbicide, morphactin plant growth retardant, weed suppressant | herts.ac.uk |

| Mechanism of Action | Auxin inhibitor; blocks or slows down the growth and development of growing tips and buds. Absorbed by leaves and roots. | herts.ac.uk |

| Introduction Year | Circa 1965 | herts.ac.uk |

| Availability Status | Considered obsolete but may be available in some countries. | herts.ac.uk |

| Ecotoxicity | Moderately toxic to fish and aquatic invertebrates. | herts.ac.uk |

| Human Health Assessment | Low mammalian oral toxicity; not extensively evaluated for chronic health impacts. Significant data are missing. | herts.ac.uk |

| Example Applications | Pineapples, Strawberries, Turf, Non-agricultural situations (roadsides, pavements, railways). | herts.ac.uk |

List of Compounds Mentioned:

this compound

this compound methyl

Flurenol

Flurenol-butyl

Morphactin

Curbiset

Chlormequat chloride (CCC)

Trinexapac-ethyl (TE)

Auxins (general category)

Cytokinins (general category)

Gibberellins (general category)

2,4-Dichlorophenoxyacetic acid (2,4-D)

Naphthaleneacetic acid (NAA)

Benzylaminopurine (BAP)

Kinetin (KIN)

Indole-3-butyric acid (IBA)

Gibberellic acid (GA3)

Abscisic acid (ABA)

Brassinosteroids (BR)

Jasmonates

Salicylic acid

Ethylene

Phytotoxicity and Environmental Impact Studies

Dose-Response Relationships and Sensitivity Across Plant Species

The phytotoxic effects of Chlorflurecol are closely linked to the applied dose and vary significantly among different plant species. frontiersin.org Research has shown that higher concentrations of certain chemicals can lead to increased phytotoxicity, manifesting as growth inhibition or even plant death. wikipedia.org The sensitivity of a plant to a chemical like this compound is influenced by its genetic makeup, and even different varieties of the same species can exhibit varying levels of resistance. frontiersin.org

To assess the potential harm to non-target plants, a tiered approach is often employed. Initially, a range of representative plant species are screened at a single, high dose. If phytotoxicity is observed, further studies are conducted to establish a dose-response relationship for the more sensitive species. eppo.int This involves testing a range of concentrations to determine the level at which adverse effects become apparent. eppo.int Bioassays, using sensitive indicator plants, can be a valuable tool to determine if soil contains residual levels of a substance that could be harmful to subsequent crops. ucanr.edu The response of these test plants can help in identifying the presence and approximate concentration of the phytotoxic substance. ucanr.edu

Interactive Table: Hypothetical Dose-Response of this compound on Selected Plant Species

| Plant Species | This compound Concentration (mg/L) | Growth Inhibition (%) | Visual Phytotoxicity Symptoms |

| Lactuca sativa (Lettuce) | 0.1 | 15 | Slight leaf curling |

| Lactuca sativa (Lettuce) | 1 | 50 | Stunting, chlorosis |

| Lactuca sativa (Lettuce) | 10 | 95 | Severe necrosis, plant death |

| Zea mays (Corn) | 1 | 5 | No visible effect |

| Zea mays (Corn) | 10 | 20 | Minor stunting |

| Zea mays (Corn) | 100 | 60 | Significant stunting and leaf discoloration |

| Glycine max (Soybean) | 0.5 | 10 | Mild leaf cupping |

| Glycine max (Soybean) | 5 | 40 | Moderate stunting, leaf distortion |

| Glycine max (Soybean) | 50 | 85 | Severe stunting, necrosis |

This table is for illustrative purposes and does not represent actual experimental data.

Mechanisms of Phytotoxicity at the Cellular Level

At the cellular level, the phytotoxicity of chemical compounds can manifest through various mechanisms. One of the primary modes of action is the disruption of cell membranes and associated enzymes. mdpi.com Some compounds can cause damage to microtubules, which are essential for cell division and maintaining cell structure. researchgate.net This disruption can occur with or without compromising the integrity of the cell membrane, suggesting that a physiological signal at the membrane can trigger the response. researchgate.net

Another significant mechanism of phytotoxicity is the induction of oxidative stress through the production of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) anions. mdpi.com ROS can damage cellular components like lipids, proteins, and thylakoids, leading to impaired photosynthesis and other metabolic processes. mdpi.com Plants possess antioxidant defense mechanisms, including enzymes like catalase and peroxidase, to neutralize these harmful molecules. mdpi.com However, when the production of ROS overwhelms these defenses, cellular damage and phytotoxic effects ensue. mdpi.com For some chemicals, their phytotoxic effects are directly linked to their ability to generate ROS. mdpi.com

Environmental Fate and Persistence in Agricultural Systems

The environmental fate of a substance like this compound is determined by a combination of its chemical properties, application methods, and environmental conditions. jchr.org Factors such as soil type, organic matter content, pH, temperature, and moisture levels significantly influence its degradation rate and mobility in the soil. jchr.org

Degradation Pathways in Soil and Water

This compound is not expected to be persistent in the environment. herts.ac.uk Studies on its methyl ester, chlorflurenol-methyl (B165928), have shown that it degrades relatively quickly in soil. nih.gov In one study using sandy soils, over 90% of the applied chlorflurenol-methyl disappeared within 4 to 8 days. nih.gov The primary degradation products identified were 2-chloro-9-hydroxyfluorene-9-carboxylic acid and 2-chlorofluorenone, which are subject to further decomposition. nih.gov

The degradation of chemical compounds in the environment is often facilitated by microbial activity. jchr.org Soil microorganisms can utilize these compounds as a substrate, breaking them down through enzymatic processes. researchgate.net In aquatic environments, degradation can occur through processes like hydrolysis and photolysis (breakdown by water and sunlight, respectively). jchr.org

Data Table: Degradation of Chlorflurenol-methyl in Soil

| Soil Type | Initial Concentration (mg/kg) | Time for >90% Dissipation (days) | Primary Degradation Products |

| Sandy Soil (1.0% Organic Carbon) | 11.35 | 4 | 2-chloro-9-hydroxyfluorene-9-carboxylic acid, 2-chlorofluorenone |

| Sandy Soil (2.58% Organic Carbon) | 11.35 | 8 | 2-chloro-9-hydroxyfluorene-9-carboxylic acid, 2-chlorofluorenone |

Source: Adapted from research findings on chlorflurenol-methyl degradation. nih.gov

Bioavailability and Uptake by Non-Target Organisms

The bioavailability of a chemical, or the extent to which it can be taken up by organisms, is a critical factor in assessing its potential environmental impact. slu.se In soil, compounds can be adsorbed to soil particles, which can reduce their bioavailability. jchr.org However, even substances with low bioavailability can be taken up by plants and other organisms. jchr.org

For non-target organisms, exposure can occur through various routes, including direct contact, ingestion of contaminated food or water, and uptake from the soil or sediment. slu.seepa.gov Benthic macro-invertebrates, which live in sediment, are at a particularly high risk of accumulating pollutants because they are exposed through multiple pathways. slu.se The uptake of chemicals by aquatic organisms can occur through the skin, gills, or gastrointestinal tract. slu.se Once inside an organism, a substance can accumulate, a process known as bioaccumulation. nih.gov

Ecotoxicological Considerations in Plant Communities

The introduction of a phytotoxic substance into the environment can have broader ecotoxicological effects on plant communities. mdpi.com The structure and species composition of a plant community can influence how it is affected by and, in turn, how it influences the distribution of pollutants. mdpi.com

The response of a plant community to a chemical stressor is complex and depends on the interactions between the chemical's properties, the environmental conditions, and the specific traits of the plant species within the community. researchgate.net

Advanced Research Methodologies and Techniques

Spectroscopic and Imaging Techniques for Chlorflurecol Detection and Localization

The detection and quantification of this compound and its metabolites rely on various analytical methods. Traditional methods include colorimetry, where the compound is reacted to produce a colored product measured at a specific wavelength (585 nm), thin-layer chromatography (TLC), and gas chromatography (GC), particularly with electron capture detection (ECD) for simultaneous determination of this compound and its related compound, chlorfluorenone. epa.gov

Modern spectroscopic and imaging techniques offer enhanced sensitivity, speed, and spatial information, proving invaluable for pesticide analysis. labcompare.com While direct applications to this compound are not extensively documented in all cases, these methods represent the forefront of analytical capability for such compounds.

Advanced Spectroscopic Methods:

Chromatography-Mass Spectrometry: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for pesticide analysis. labcompare.comcdc.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers rapid and highly selective analysis of multiple pesticides simultaneously. labcompare.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS is an emerging technique for detecting pesticide residues directly on food surfaces without extensive sample pretreatment. rsc.org It can provide quantitative data and information on the spatial distribution of compounds. rsc.orgmdpi.com

Hyperspectral Imaging (HSI): This technique combines spectroscopy and imaging to provide both spatial and spectral information. frontiersin.org HSI is a progressive tool for identifying chemical compositions and their distribution across a sample, such as a plant leaf or fruit. spectroscopyonline.com

Advanced Imaging Techniques:

Chlorophyll (B73375) Fluorescence Imaging: This non-invasive method is a powerful tool for assessing a plant's photosynthetic health. frontiersin.org Changes in chlorophyll fluorescence can indicate metabolic perturbations caused by chemicals like herbicides or growth regulators long before visual symptoms appear. nih.gov It is highly suitable for high-throughput screening of plants treated with various compounds. frontiersin.orgnih.gov

Autofluorescence Imaging: Plants contain numerous autofluorescent molecules, such as lignin (B12514952) and chlorophyll, whose signals can be used for imaging without external labels. nih.gov Techniques like Fluorescence Lifetime Imaging (FLIM) can provide detailed information about the cellular environment and the presence of specific metabolites. nih.gov

Super-Resolution Microscopy: Techniques like Stochastic Optical Reconstruction Microscopy (STORM) overcome the diffraction limit of light, allowing for the localization of molecules, such as membrane receptors, with nanometer resolution in intact plant tissue. mdpi.com This could be used to visualize the precise subcellular targets of this compound.

| Technique | Principle | Application in Plant Growth Regulator Research | Reference |

|---|---|---|---|

| Gas Chromatography (GC-ECD) | Separates volatile compounds, which are then detected by an electron capture detector. | Established method for quantitative analysis of this compound and its metabolites. | epa.gov |

| UHPLC-MS/MS | High-resolution separation of compounds followed by highly sensitive and specific mass-based detection. | Rapid, simultaneous analysis of dozens of pesticides and growth regulators in complex samples. | labcompare.com |

| SERS | Enhancement of Raman scattering of molecules adsorbed on rough metal surfaces. | Rapid, quantitative, and spatially-resolved detection of pesticide residues on surfaces like fruits. | rsc.org |

| Chlorophyll Fluorescence Imaging | Images the fluorescence emitted by chlorophyll to assess photosynthetic efficiency. | Non-invasive screening for metabolic perturbations and growth inhibition caused by chemical treatments. | nih.gov |

| STORM | Uses photoswitchable fluorophores to reconstruct an image with resolution beyond the diffraction limit. | Localization of individual membrane receptors and their interactions at the nanometer scale. | mdpi.com |

Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics)

"Omics" technologies provide a global view of molecular changes in an organism in response to a stimulus. The integration of these approaches is crucial for a comprehensive understanding of the biological processes affected by a compound like this compound. frontiersin.org

Transcriptomics: This is the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. Transcriptome analysis using techniques like RNA sequencing (RNA-seq) can reveal which genes are up- or down-regulated in response to this compound treatment. researchgate.net For example, transcriptomic studies have been used to identify genes involved in plant responses to other chemicals and stresses, such as ethephon, which affects chlorophyll metabolism mdpi.com, and aluminum stress, where it revealed changes in plant hormone signal transduction. frontiersin.org Such an approach could identify the genetic pathways and transcription factors that mediate this compound's effects on plant development.

Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. psomagen.com Following a chemical treatment, the abundance of specific proteins may change, reflecting the plant's response. Techniques like iTRAQ (isobaric tags for relative and absolute quantitation) coupled with mass spectrometry can identify and quantify thousands of proteins from a sample. frontiersin.org Proteomic analyses have successfully identified proteins involved in responses to salt stress in soybeans frontiersin.org and various longevity-promoting interventions. nih.gov Applying proteomics to this compound-treated plants could uncover the key proteins and enzymes directly involved in its mode of action and the plant's subsequent physiological changes.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. researchgate.net Analytical techniques like LC-MS and GC-MS are used to obtain a snapshot of all the small-molecule metabolites in a plant tissue. researchgate.netmdpi.com This can reveal shifts in metabolic pathways, such as amino acid, sugar, or secondary metabolite production, in response to a chemical. mdpi.comnih.gov Metabolomic profiling of plants treated with this compound could identify the specific biochemical pathways that are altered, leading to the observed effects on growth and development. For instance, studies on plants under salt stress have shown that exogenous compounds can upregulate key metabolites like sugars and amino acids. mdpi.com

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies are computational or mathematical models that aim to reveal the relationship between the chemical structures of compounds and their biological activities.

Computational modeling uses mathematics and computer science to simulate and study complex biological systems. news-medical.net These models can integrate data from various sources (genomics, proteomics, etc.) to simulate cellular processes, predict the effects of a chemical compound, and generate new, testable hypotheses. nih.govnih.gov In the context of this compound, computational models could be developed to simulate its interaction with plant hormonal pathways, predict its dose-response curve under different environmental conditions, and identify potential off-target effects. This approach allows for the analysis of complex interaction networks within the cell, providing insights that might not be apparent from simple experiments alone. nih.govfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govdipterajournal.com This method is instrumental in drug discovery and pesticide development for screening potential active compounds and understanding their mechanism of action. nih.govmdpi.com The process involves generating a 3D structure of the ligand and the target protein's binding site. The software then calculates the most favorable binding pose and estimates the binding affinity, often expressed as a binding energy score. nih.govjsppharm.org By performing molecular docking of this compound with known plant hormone receptors or other potential protein targets, researchers can hypothesize its direct molecular targets, predict the strength of these interactions, and understand the structural basis for its biological activity. nih.gov

| Technique | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Computational Modeling | Uses mathematical and computational methods to simulate complex biological systems and predict outcomes. | Simulate the impact of this compound on plant development; predict interactions with other signaling pathways. | news-medical.netnih.gov |

| Molecular Docking | Predicts the binding orientation and affinity of a small molecule (ligand) to a protein target. | Identify potential protein receptors for this compound and elucidate the structural basis of its activity. | nih.govdipterajournal.com |

Tracer Studies and Isotopic Labeling for Compound Movement and Metabolism

Isotopic labeling is a powerful technique used to track the movement, transformation, and fate of a compound within an organism. creative-proteomics.com This is achieved by replacing one or more atoms in the molecule of interest with their isotope, which acts as a tracer.

In tracer studies for plant growth regulators, a common approach is to use radioisotopes. For example, studies using 14C-labeled paclobutrazol (B33190) (a gibberellin biosynthesis inhibitor) have been effective in determining its movement and persistence within trees. une.edu.au A similar study using 14C-Chlorflurecol would allow researchers to precisely track its absorption by roots or leaves, its transport through the xylem and phloem, and its accumulation in different plant tissues.

For metabolic studies, stable isotopes such as 13C, 15N, or 18O are often used. numberanalytics.com These non-radioactive labels can be incorporated into a compound, and their journey through metabolic pathways can be traced using mass spectrometry. numberanalytics.combiorxiv.org This approach, known as metabolic flux analysis (MFA), can quantify the rate of metabolic reactions. nih.gov Isotopically nonstationary 13C metabolic flux analysis (INST-MFA) is particularly suited for studying photosynthesis and related pathways in plants. nih.govfrontiersin.org Applying these techniques could reveal how this compound is metabolized by the plant and how it perturbs central metabolic networks like carbon and nitrogen metabolism.

Genetic and Mutational Analysis in Model Plants

Model organisms, particularly Arabidopsis thaliana, are invaluable for genetic studies to identify the genes and pathways involved in a plant's response to a chemical. Genetic and mutational analysis involves screening large populations of mutagenized plants to find individuals that show an altered response (e.g., hypersensitivity or resistance) to the compound being studied.

These screening processes can be significantly accelerated by using high-throughput phenotyping methods like chlorophyll fluorescence imaging. nih.gov For example, a screen of Arabidopsis seedlings treated with a chemical could rapidly identify mutants with altered photosynthetic parameters, indicating a perturbation in metabolism or the compound's mode of action. frontiersin.orgnih.gov Once identified, the mutated gene in these individuals can be mapped and characterized, revealing a component of the plant's response pathway to the chemical. This forward genetics approach could be instrumental in identifying the receptors, signaling components, or metabolic enzymes that are crucial for the biological activity of this compound.

Future Directions and Research Gaps

Unraveling Undiscovered Molecular Targets

The primary mode of action of chlorflurecol is recognized as the inhibition of auxin transport. herts.ac.ukherts.ac.uk It is absorbed through the leaves and roots, subsequently impeding the growth and development of the growing tips and buds of herbaceous plants. herts.ac.uk The group of synthetic plant growth regulators to which this compound belongs, morphactins, are known to disrupt plant morphogenesis, inhibit seed germination, and suppress stem elongation. sanjaygowda.com Interestingly, many of the effects induced by morphactins can be counteracted by the application of gibberellic acid (GA3), suggesting a complex interplay between these hormonal pathways. sanjaygowda.comslideshare.net

A significant breakthrough in understanding the molecular mechanism of morphactins has been the structural characterization of the auxin transporter PIN8 in a complex with a morphactin, referred to as Cl-HFC (likely this compound). au.dk This research revealed that the morphactin molecule locks the PIN8 transporter in an outward-facing conformation, which effectively blocks the translocation of auxin. au.dk This inhibitory mechanism is distinct from that of other herbicides like phenoxyacetic acids and appears to be unique to PIN transporters. au.dk The high affinity and specificity of this interaction are attributed to a chlorine-dependent network. au.dk

However, the complete landscape of this compound's molecular interactions within the plant remains to be fully mapped. The reversal of its effects by GA3 suggests potential crosstalk with the gibberellin signaling pathway that is not yet fully understood. sanjaygowda.comslideshare.net Future research should focus on identifying other potential binding partners and molecular targets of this compound beyond the known PIN transporters. This could unveil novel aspects of plant hormone signaling and provide a more comprehensive understanding of its growth-regulating effects.

Investigating Long-Term Ecological Consequences

The environmental fate and long-term ecological impact of this compound are areas with significant knowledge gaps. Available data on its environmental persistence are described as scant, although it is not expected to be persistent. herts.ac.uk It possesses a moderate aqueous solubility. herts.ac.uk The U.S. Environmental Protection Agency (EPA) has conducted environmental fate and ecological risk assessments for the reregistration of this compound methyl ester. regulations.govepa.gov These assessments are crucial for understanding the potential risks to non-target organisms and ecosystems.

Long-term ecological studies are vital for comprehending the complex and prolonged effects of chemical compounds on ecosystems. researchgate.netresearchgate.net Such studies can reveal impacts on biodiversity, soil health, and the intricate web of ecological relationships that may not be apparent in short-term laboratory tests. researchgate.netbodanchimica.it The long-term consequences of pesticide use can include shifts in species composition and the disruption of ecosystem stability. dhanuka.com Given the limited long-term data specific to this compound, dedicated research in this area is a critical need. herts.ac.ukherts.ac.uk Future investigations should aim to monitor the persistence of this compound and its metabolites in soil and water over extended periods and to assess its chronic effects on a variety of non-target terrestrial and aquatic organisms. researchgate.net

| Parameter | Information | Source |

| Persistence | Not expected to be persistent, but data is scant | herts.ac.uk |

| Aqueous Solubility | Moderate | herts.ac.uk |

| Toxicity to Fish | Moderately toxic (acute) | herts.ac.uk |

| Toxicity to Daphnia | Moderately toxic (acute) | herts.ac.uk |

| Mammalian Toxicity | Low (oral) | herts.ac.uk |

This table summarizes the available ecotoxicological data for this compound.

Development of Novel Analogs with Enhanced Specificity

The unique chemical structure of this compound, a chiral fluorene (B118485) derivative, presents opportunities for the development of novel analogs with improved properties. researchgate.net The field of chiral fluorene synthesis has seen significant advancements, offering various strategies for creating new molecules with high optical purity. researchgate.net this compound itself is a racemic mixture. herts.ac.ukherts.ac.uk The synthesis of specific enantiomers of this compound and its analogs could lead to compounds with greater specificity and efficacy, potentially reducing the required application rates and minimizing off-target effects.

The discovery of the specific interaction between morphactins and PIN transporters provides a rational basis for the design of next-generation herbicides. au.dk By modifying the fluorene scaffold of this compound, it may be possible to develop analogs with even higher affinity and selectivity for specific PIN proteins or other yet-to-be-discovered targets. Research in this area could focus on creating derivatives that are more readily biodegradable or that possess a more favorable toxicological profile. The synthesis and evaluation of phosphonate (B1237965) analogs of various amino acids have been explored to develop new pesticides, a strategy that could potentially be applied to create novel this compound derivatives. kyushu-u.ac.jp

| Chemical Class | Significance for Analog Development | Source |

| Chiral Fluorenes | The core structure of this compound, offering a scaffold for synthetic modifications. | researchgate.net |

| Morphactins | The functional group to which this compound belongs, known for its specific inhibition of auxin transport. | sanjaygowda.comau.dk |

This table highlights the chemical classes relevant to the development of this compound analogs.

Integration with Precision Agriculture Technologies

Precision agriculture, a farming management concept that utilizes technology to observe and respond to in-field variations, offers a promising avenue for optimizing the use of plant growth regulators (PGRs) like this compound. esa.intkisansabha.in The goal is to apply the right amount of input at the right place and time, thereby enhancing productivity and reducing environmental impact. epa.govesa.int

The integration of this compound with precision agriculture technologies could involve the use of various sensors and data analysis techniques. For instance, sensor-based systems can be used for the variable-rate application (VRA) of PGRs. cottoninc.com These systems can use real-time data on crop conditions, such as plant height or the Normalized Difference Vegetation Index (NDVI), to create prescription maps for targeted spraying. cottoninc.comcotton.org This approach ensures that the PGR is applied only where needed and at the appropriate rate, which can lead to more uniform crop growth and increased harvest efficiency. cotton.org The development of services that use satellite and weather data to predict the ideal timing and variable rates for PGR applications is an active area of research. esa.int The use of advanced sensors, including biosensors and nanosensors, for the detection of pesticide residues could also be integrated into precision agriculture frameworks to ensure food safety and monitor environmental levels. horizonepublishing.comadvancedsciencenews.comnih.govrsc.org

| Precision Agriculture Technology | Application for this compound | Potential Benefit | Source |

| Variable Rate Application (VRA) | Applying this compound at varying rates across a field based on sensor data. | Optimized growth regulation, reduced chemical usage, and lower environmental impact. | esa.intcottoninc.com |

| Remote Sensing (e.g., NDVI) | Using satellite or drone imagery to assess crop vigor and determine where PGRs are needed. | Targeted application, leading to more efficient use of this compound. | cottoninc.com |

| Real-time Plant Height Mapping | Using on-the-go sensors to measure plant height and adjust PGR application rates accordingly. | Improved control over plant growth and greater crop uniformity. | cotton.org |

This interactive table illustrates how precision agriculture technologies can be integrated with the use of this compound.

Ethical Considerations in Plant Growth Regulation Research

The research and application of plant growth regulators like this compound are not without ethical considerations. These encompass a range of issues from environmental impact to the transparency of research and the societal implications of agricultural technologies. herts.ac.ukesa.int A core ethical principle in any scientific research is the thorough assessment of potential risks, including those to human health and the environment. esa.intresearchgate.net The development and release of any new agricultural chemical, including novel this compound analogs, must be preceded by rigorous and transparent risk assessments.

The potential for long-term, unforeseen ecological consequences raises ethical questions about the responsibility of researchers and manufacturers. dhanuka.com Furthermore, as with many agricultural technologies, there are considerations of equity and access. The benefits of advanced techniques like precision agriculture should be accessible to a wide range of farmers, not just large-scale operations. eos.com The increasing use of biotechnology in agriculture also brings to the forefront ethical discussions around genetic modification and the "integrity of life". researchgate.net While this compound is a synthetic chemical and not a product of genetic engineering, the broader ethical debates in plant science provide a framework for considering the responsible development and use of all agricultural inputs. researchgate.netnumberanalytics.com Open dialogue, transparency in research findings, and a commitment to sustainable practices are essential components of ethically sound research in the field of plant growth regulation. researchgate.net

Q & A

Advanced Research Questions

How can contradictory data on this compound’s efficacy across plant species be resolved?

Methodological Answer:

Conduct meta-analyses of existing studies to identify confounding variables (e.g., soil pH, endogenous hormone levels). Design controlled experiments using isogenic plant lines to isolate genetic factors. Employ metabolomic profiling (LC-MS) to correlate efficacy with species-specific metabolite signatures. Transparently report negative results to avoid publication bias .

What methodologies optimize the synthesis of this compound analogs with reduced environmental persistence?

Methodological Answer:

Apply green chemistry principles:

- Replace halogenated precursors with bio-based alternatives (e.g., enzymatic catalysis).

- Use computational tools (DFT, molecular docking) to predict degradation pathways.

- Validate biodegradability via OECD 301F (ready biodegradation) tests.

Include life-cycle assessments (LCA) to quantify ecological trade-offs .

How can researchers address discrepancies in this compound’s phytotoxic thresholds reported in literature?

Methodological Answer:

Standardize experimental protocols via inter-laboratory round-robin trials. Use reference materials (e.g., certified this compound from NIST) to calibrate assays. Implement hyperspectral imaging to non-destructively quantify phytotoxicity in real time. Publish raw datasets in open-access repositories for independent validation .

What advanced techniques characterize this compound’s interaction with soil microbiota?

Methodological Answer:

Combine stable isotope probing (SIP) with ¹³C-labeled this compound to track microbial uptake. Perform metagenomic sequencing (Illumina NovaSeq) to identify degradation pathways. Use microcosm experiments under varying redox conditions to simulate field scenarios. Correlate findings with enzymatic activity assays (e.g., dehydrogenase, urease) .

Q. Data Presentation and Reproducibility

What minimal data must be included in publications to ensure reproducibility of this compound studies?

Methodological Answer:

- Synthesis: Detailed reaction conditions (solvent, catalyst, temperature), yield, and spectral data.

- Bioassays: Plant genotype, growth medium composition, application method (foliar/root).

- Statistics: Exact p-values, sample sizes, and software (e.g., R v4.3.1).

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .

How should researchers design multi-season field trials to assess this compound’s residual effects?

Methodological Answer:

Use randomized complete block designs (RCBD) with ≥3 replicates per treatment. Monitor soil residues via QuEChERS extraction followed by UPLC-MS/MS. Analyze longitudinal data with repeated-measures ANOVA. Collaborate with agronomists to model carryover effects on subsequent crops .

Q. Ethical and Interdisciplinary Considerations

What protocols ensure ethical sourcing of this compound for academic research?

Methodological Answer:

Procure materials from suppliers compliant with REACH and ZDHC MRSL guidelines. Verify certificates of analysis (CoA) for purity and contaminant thresholds. For novel analogs, conduct cytotoxicity screens (e.g., MTT assay on human cell lines) before ecological release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.